molecular formula C16H26ClNO3S B12204030 (Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine

(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine

Cat. No.: B12204030
M. Wt: 347.9 g/mol
InChI Key: SOSWLDMINUOPFN-UHFFFAOYSA-N
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Description

(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine is a complex organic compound that features a tert-butyl group, a chlorinated methyl group, and a pentyloxyphenyl sulfonyl amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pentyloxyphenyl intermediate: This involves the alkylation of 5-chloro-4-methylphenol with 1-bromopentane under basic conditions to form 5-chloro-4-methyl-2-pentyloxyphenol.

    Sulfonylation: The intermediate is then reacted with chlorosulfonic acid to introduce the sulfonyl group, yielding 5-chloro-4-methyl-2-pentyloxyphenylsulfonyl chloride.

    Amination: Finally, the sulfonyl chloride is reacted with tert-butylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (Tert-butyl)[(4-methyl-2-pentyloxyphenyl)sulfonyl]amine: Lacks the chlorine atom, which may affect its reactivity and applications.

    (Tert-butyl)[(5-chloro-2-pentyloxyphenyl)sulfonyl]amine: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

(Tert-butyl)[(5-chloro-4-methyl-2-pentyloxyphenyl)sulfonyl]amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of the chlorine atom and the tert-butyl group may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C16H26ClNO3S

Molecular Weight

347.9 g/mol

IUPAC Name

N-tert-butyl-5-chloro-4-methyl-2-pentoxybenzenesulfonamide

InChI

InChI=1S/C16H26ClNO3S/c1-6-7-8-9-21-14-10-12(2)13(17)11-15(14)22(19,20)18-16(3,4)5/h10-11,18H,6-9H2,1-5H3

InChI Key

SOSWLDMINUOPFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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